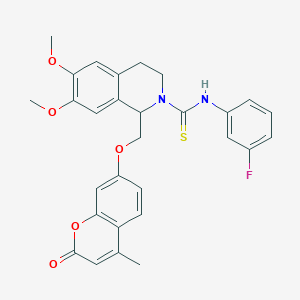
N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C29H27FN2O5S and its molecular weight is 534.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Fluorophenyl group : Contributes to the compound's lipophilicity and potential for receptor binding.
- Dimethoxy groups : These groups can enhance solubility and bioavailability.
- Dihydroisoquinoline core : Known for various biological activities, including antitumor properties.
- Carbothioamide moiety : Implicated in interactions with biological targets.
Molecular Formula
The molecular formula for this compound is C22H24FNO5S.
Research indicates that this compound may modulate several biological pathways:
- Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer cell proliferation and survival. For instance, it has been noted for its ability to inhibit Met kinase, leading to tumor stasis in xenograft models .
- Antitumor Activity : The compound exhibits significant antitumor effects across multiple cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .
- Enzyme Modulation : The compound also shows promise in modulating enzymes involved in drug metabolism, which may enhance the efficacy of co-administered chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the fluorophenyl and dimethoxy groups can significantly influence the biological activity of the compound. For example:
- Substitution at the 3-position of the fluorophenyl group enhances potency against specific cancer cell lines.
- Altering the methoxy groups affects solubility and permeability, impacting overall bioavailability .
In Vitro Studies
A series of experiments conducted on various cancer cell lines, including Mia PaCa-2 and PANC-1, demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, IC50 values were reported in the low micromolar range, indicating potent activity against these cells .
In Vivo Efficacy
In vivo studies using GTL-16 human gastric carcinoma xenograft models showed that oral administration of this compound resulted in complete tumor stasis after several weeks of treatment. This highlights not only its potential as an antitumor agent but also its favorable pharmacokinetic profile .
Comparative Analysis with Other Compounds
特性
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN2O5S/c1-17-11-28(33)37-25-14-21(7-8-22(17)25)36-16-24-23-15-27(35-3)26(34-2)12-18(23)9-10-32(24)29(38)31-20-6-4-5-19(30)13-20/h4-8,11-15,24H,9-10,16H2,1-3H3,(H,31,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKXWZOCSPNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=S)NC5=CC(=CC=C5)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














